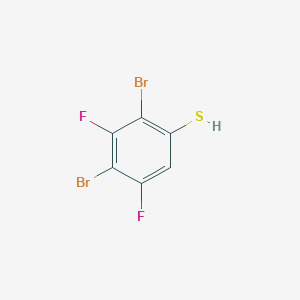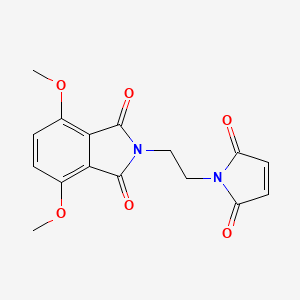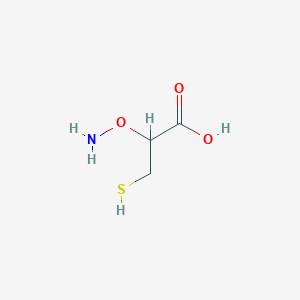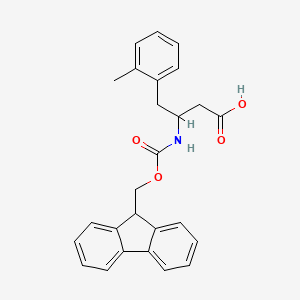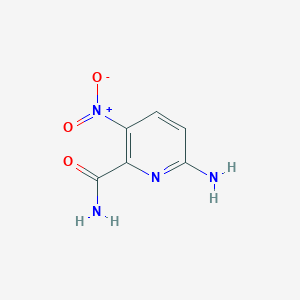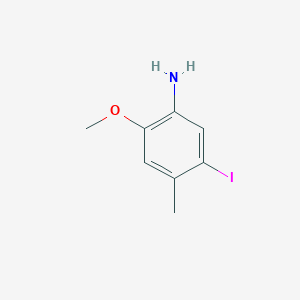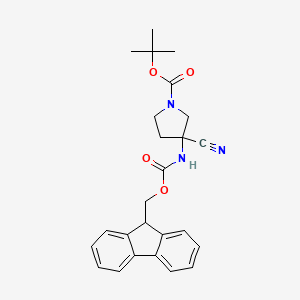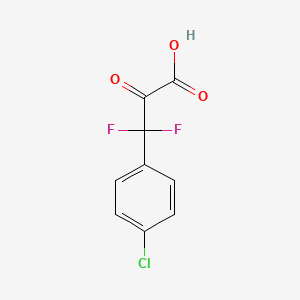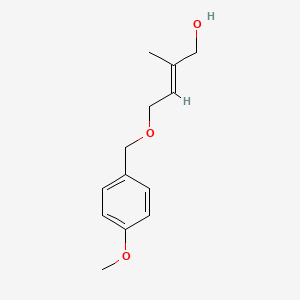
(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-en-1-ol is an organic compound that features a methoxybenzyl group attached to a butenol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-en-1-ol typically involves a multi-step reaction sequence. One common method starts with the protection of vanillin, followed by a condensation reaction with a suitable aldehyde or ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of (E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-enal.
Reduction: Formation of (E)-4-((4-methoxybenzyl)oxy)-2-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
作用機序
The mechanism of action of (E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and targets involved .
類似化合物との比較
Similar Compounds
2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: A compound with a similar methoxybenzyl group but different core structure.
4,6-bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Another compound with a similar vinyl group but different substituents.
Uniqueness
(E)-4-((4-methoxybenzyl)oxy)-2-methylbut-2-en-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
(E)-4-[(4-methoxyphenyl)methoxy]-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C13H18O3/c1-11(9-14)7-8-16-10-12-3-5-13(15-2)6-4-12/h3-7,14H,8-10H2,1-2H3/b11-7+ |
InChIキー |
HJZWTFHPFAOVDO-YRNVUSSQSA-N |
異性体SMILES |
C/C(=C\COCC1=CC=C(C=C1)OC)/CO |
正規SMILES |
CC(=CCOCC1=CC=C(C=C1)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
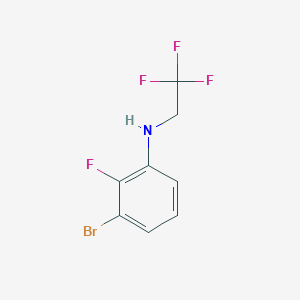
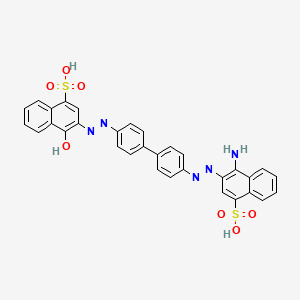
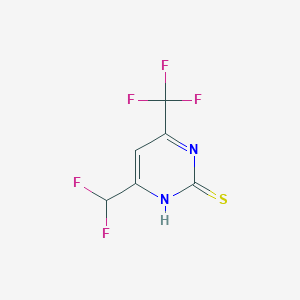
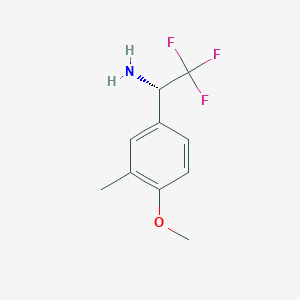
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid](/img/structure/B12851214.png)
